7-methyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide
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Overview
Description
7-methyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine moiety can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative and an appropriate leaving group.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the chromene derivative and a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern synthetic techniques to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
7-methyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 7-methyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
4H-chromene-2-carboxamide derivatives: These compounds share the chromene core and carboxamide group but may have different substituents.
Piperidine-containing compounds: These compounds contain the piperidine moiety and may have similar biological activities.
Uniqueness
The uniqueness of 7-methyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H26N2O3 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
7-methyl-4-oxo-N-(2-phenyl-2-piperidin-1-ylethyl)chromene-2-carboxamide |
InChI |
InChI=1S/C24H26N2O3/c1-17-10-11-19-21(27)15-23(29-22(19)14-17)24(28)25-16-20(18-8-4-2-5-9-18)26-12-6-3-7-13-26/h2,4-5,8-11,14-15,20H,3,6-7,12-13,16H2,1H3,(H,25,28) |
InChI Key |
VPIHOXFXGDZXMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
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